molecular formula C16H13ClN2O3 B11027886 (2-chloro-5-nitrophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

(2-chloro-5-nitrophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11027886
M. Wt: 316.74 g/mol
InChI Key: VLFUSCMQIDHKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-chloro-5-nitrophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-5-nitrophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. One common method includes the nitration of 2-chlorophenyl compounds followed by a condensation reaction with 3,4-dihydroisoquinoline. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-5-nitrophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or alter the existing ones.

    Reduction: This can convert nitro groups to amines, significantly changing the compound’s properties.

    Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, (2-chloro-5-nitrophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2-chloro-5-nitrophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro and chloro groups can participate in various binding interactions, influencing the activity of the target molecules. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2-chloro-5-nitrophenyl)(3,4-dihydroisoquinolin-1(2H)-yl)methanone: Similar structure but with a different position of the nitrogen atom in the isoquinoline ring.

    (2-chloro-5-nitrophenyl)(3,4-dihydroisoquinolin-3(1H)-yl)methanone: Another isomer with a different position of the nitrogen atom.

Uniqueness

The unique combination of the nitro, chloro, and isoquinoline groups in (2-chloro-5-nitrophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone provides distinct chemical and biological properties that are not found in its isomers. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C16H13ClN2O3

Molecular Weight

316.74 g/mol

IUPAC Name

(2-chloro-5-nitrophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C16H13ClN2O3/c17-15-6-5-13(19(21)22)9-14(15)16(20)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10H2

InChI Key

VLFUSCMQIDHKAR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.